N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Other methods may involve microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes like microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
Uniqueness
N-(2-methyl-1,3-benzothiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique structure, which combines the benzothiazole and pyridazine rings. This structural combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-9-17-13-8-11(5-6-15(13)22-9)18-16(21)14-7-10-3-2-4-12(10)19-20-14/h5-8H,2-4H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHXDVUTNXYYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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